
Bis(3,4-dimethylphenyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,4-dimethylphenyl)methane is an organic compound with the molecular formula C17H18 It is characterized by the presence of two 3,4-dimethylphenyl groups attached to a central methane carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(3,4-dimethylphenyl)methane can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylbenzyl chloride with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of 3,4-dimethylbenzyl chloride in the presence of a palladium catalyst. This method offers high yields and is suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3,4-dimethylphenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(3,4-dimethylphenyl)methanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Bis(3,4-dimethylphenyl)methanone.
Reduction: Bis(3,4-dimethylphenyl)methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Bis(3,4-dimethylphenyl)methane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of bis(3,4-dimethylphenyl)methane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert their effects through specific pathways.
Comparaison Avec Des Composés Similaires
Bis(3,4-dimethylphenyl)methane can be compared to other similar compounds, such as:
Bis(4-methylphenyl)methane: Similar structure but with methyl groups at the 4-position.
Bis(3,5-dimethylphenyl)methane: Methyl groups at the 3 and 5 positions.
Bis(3,4-dimethoxyphenyl)methane: Methoxy groups instead of methyl groups.
Uniqueness
The unique positioning of the methyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
726-05-6 |
|---|---|
Formule moléculaire |
C17H20 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
4-[(3,4-dimethylphenyl)methyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C17H20/c1-12-5-7-16(9-14(12)3)11-17-8-6-13(2)15(4)10-17/h5-10H,11H2,1-4H3 |
Clé InChI |
TWNICQBDBDUTPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC2=CC(=C(C=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene](/img/structure/B14748123.png)


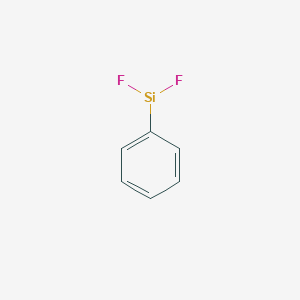
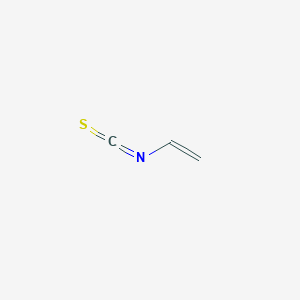
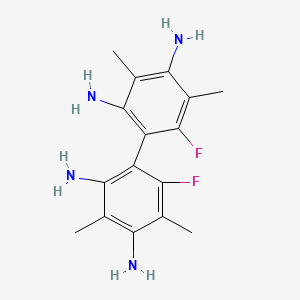
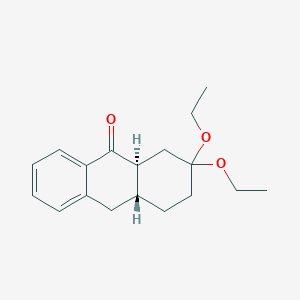

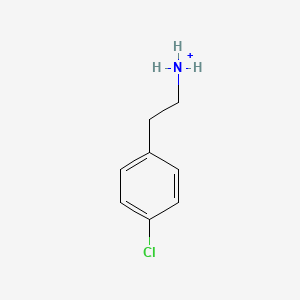
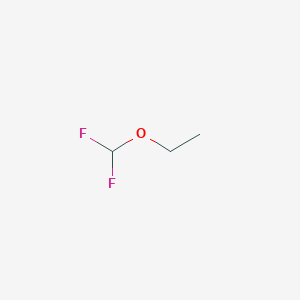

![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
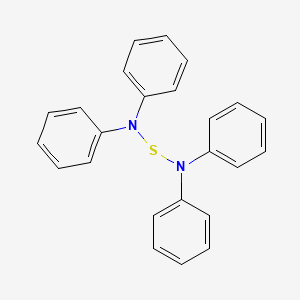
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)
